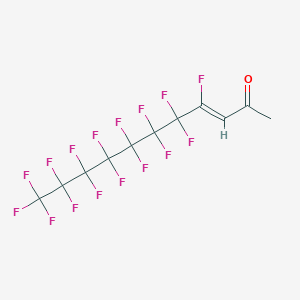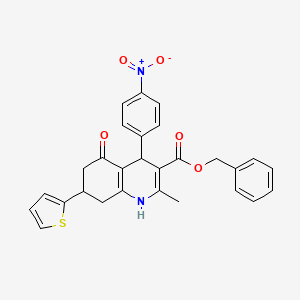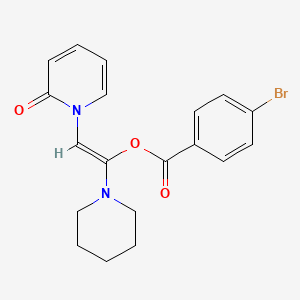![molecular formula C19H18F3N3O3 B11093046 N-{2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}-N-(3-nitrobenzyl)amine](/img/structure/B11093046.png)
N-{2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}-N-(3-nitrobenzyl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}-N-(3-nitrobenzyl)amine is a complex organic compound that belongs to the class of amines This compound features an indole core, which is a significant structure in many natural products and pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}-N-(3-nitrobenzyl)amine typically involves multiple steps:
Formation of the Indole Core: The indole core can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Trifluoromethoxy Group: This can be achieved through nucleophilic substitution reactions where a trifluoromethoxy group is introduced to the indole ring.
Attachment of the Nitrobenzyl Group: The nitrobenzyl group can be attached via a nucleophilic substitution reaction, where the nitrobenzyl chloride reacts with the indole derivative.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-{2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}-N-(3-nitrobenzyl)amine can undergo various chemical reactions:
Substitution: Nucleophilic substitution reactions can be carried out to replace the trifluoromethoxy group with other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of various substituted indole derivatives.
Scientific Research Applications
N-{2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}-N-(3-nitrobenzyl)amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Used in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of N-{2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}-N-(3-nitrobenzyl)amine involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
Uniqueness
N-{2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}-N-(3-nitrobenzyl)amine is unique due to the combination of its trifluoromethoxy and nitrobenzyl groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C19H18F3N3O3 |
|---|---|
Molecular Weight |
393.4 g/mol |
IUPAC Name |
2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]-N-[(3-nitrophenyl)methyl]ethanamine |
InChI |
InChI=1S/C19H18F3N3O3/c1-12-16(7-8-23-11-13-3-2-4-14(9-13)25(26)27)17-10-15(28-19(20,21)22)5-6-18(17)24-12/h2-6,9-10,23-24H,7-8,11H2,1H3 |
InChI Key |
AEGHPDOHLIEGAK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(N1)C=CC(=C2)OC(F)(F)F)CCNCC3=CC(=CC=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-[(4Z)-4-(3-bromo-4-hydroxy-5-methoxybenzylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]-2-chlorobenzoic acid](/img/structure/B11092975.png)

![N-{4-[(1Z)-3-amino-2-cyano-3-thioxoprop-1-en-1-yl]phenyl}acetamide](/img/structure/B11092988.png)

![2-[(6-methyl-1,3-benzothiazol-2-yl)sulfanyl]-N-(2-methylphenyl)acetamide](/img/structure/B11093012.png)


![(2Z)-2-[(4-chlorophenyl)imino]-N-(3-ethoxyphenyl)-3-[2-(4-fluorophenyl)ethyl]-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B11093037.png)
![4-{(1E)-2-cyano-3-[(2-methoxy-4-nitrophenyl)amino]-3-oxoprop-1-en-1-yl}-2-methoxyphenyl naphthalene-1-carboxylate](/img/structure/B11093040.png)
![N'-[2,5-dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl]-2-hydroxybenzohydrazide](/img/structure/B11093043.png)
![3-((Z)-2-{(E)-1-[3-({(E)-2-[(Z)-2-Hydroxyimino-1-methylpropylidene]hydrazono}methyl)phenyl]methylidene}hydrazono)-2-butanone oxime](/img/structure/B11093047.png)
![(2E)-2-cyano-2-[1-(2,6-dichlorobenzyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]ethanamide](/img/structure/B11093050.png)
![N-(4-methoxyphenyl)-2-[(phenylacetyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B11093056.png)
